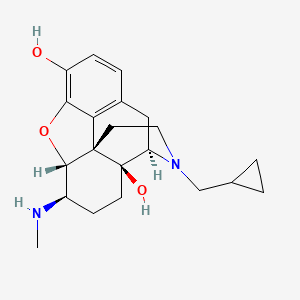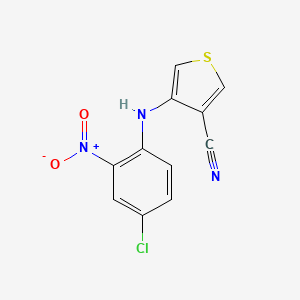
(R)-2-((tert-Butoxycarbonyl)amino)-3-(furan-3-yl)propanoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-tert-butoxycarbonylamino-3-furan-3-yl-propionic acid is a chiral amino acid derivative. It is characterized by the presence of a furan ring, a tert-butoxycarbonyl (Boc) protecting group, and an amino acid backbone. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural features and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-tert-butoxycarbonylamino-3-furan-3-yl-propionic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Furan Ring: The furan ring can be introduced through various methods, including cyclization reactions involving furfural or other furan derivatives.
Coupling Reactions: The protected amino acid is then coupled with the furan derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired product.
Industrial Production Methods
Industrial production of ®-2-tert-butoxycarbonylamino-3-furan-3-yl-propionic acid may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as crystallization and chromatography is also common to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The furan ring in ®-2-tert-butoxycarbonylamino-3-furan-3-yl-propionic acid can undergo oxidation reactions to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Br2, Cl2) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products
Aplicaciones Científicas De Investigación
®-2-tert-butoxycarbonylamino-3-furan-3-yl-propionic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of ®-2-tert-butoxycarbonylamino-3-furan-3-yl-propionic acid involves its interaction with specific molecular targets and pathways. The furan ring and the amino acid backbone allow the compound to bind to enzymes and receptors, modulating their activity. The Boc protecting group can be removed under acidic conditions, revealing the free amino group, which can participate in further biochemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-tert-butoxycarbonylamino-3-furan-3-yl-propionic acid: The enantiomer of the compound, differing in the spatial arrangement of atoms.
2-tert-butoxycarbonylamino-3-thiophen-3-yl-propionic acid: A similar compound with a thiophene ring instead of a furan ring.
2-tert-butoxycarbonylamino-3-pyridin-3-yl-propionic acid: A similar compound with a pyridine ring.
Uniqueness
®-2-tert-butoxycarbonylamino-3-furan-3-yl-propionic acid is unique due to its specific chiral configuration and the presence of the furan ring, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
261380-35-2 |
|---|---|
Fórmula molecular |
C12H17NO5 |
Peso molecular |
255.27 g/mol |
Nombre IUPAC |
(2R)-3-(furan-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C12H17NO5/c1-12(2,3)18-11(16)13-9(10(14)15)6-8-4-5-17-7-8/h4-5,7,9H,6H2,1-3H3,(H,13,16)(H,14,15)/t9-/m1/s1 |
Clave InChI |
JMIUWWIKSKJLKF-SECBINFHSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H](CC1=COC=C1)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=COC=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Ureidomethyl-imidazo[5,1-b]thiazole](/img/structure/B8435000.png)
![4-{Cyclopropyl-[4-(4-methyl-oxazol-5-yl)-benzoyl]-amino}-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B8435007.png)



![5-[3-(4-bromo-phenyl)-5-methyl-hexanoyl]-1H-pyridin-2-one](/img/structure/B8435033.png)


![7-[(Methoxycarbonyl)methyl]adenine](/img/structure/B8435055.png)
![4-[(3-Dimethylamino-propyl)-methyl-amino]-3-trifluoromethyl-phenylamine](/img/structure/B8435069.png)


![2-(4-((5R,7S)-2-oxo-3-oxa-1-azaspiro[4.4]nonan-7-yl)phenyl)acetic acid](/img/structure/B8435087.png)

